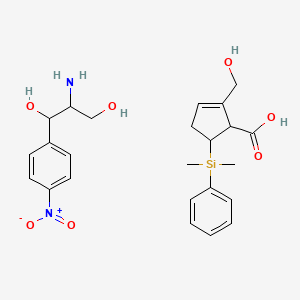

(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol with trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate

Description

(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0) is a chiral amino diol derivative primarily recognized as Chloramphenicol EP Impurity A, a critical quality control marker in the synthesis of the antibiotic Chloramphenicol .

Properties

Molecular Formula |

C24H32N2O7Si |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

2-amino-1-(4-nitrophenyl)propane-1,3-diol;5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C15H20O3Si.C9H12N2O4/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18);1-4,8-9,12-13H,5,10H2 |

InChI Key |

CTLNSIXJHOCEQJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol , commonly referred to as 2-Amino-1-(4-nitrophenyl)propane-1,3-diol , has garnered attention for its potential biological activity and applications in medicinal chemistry. When combined with trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate , the resulting compound may exhibit enhanced biological properties. This article reviews the biological activity of these compounds, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

- IUPAC Name: (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-aminium

- Molecular Formula: C9H12N2O4

- Molecular Weight: 212.20 g/mol

- Appearance: Yellow to beige crystalline powder

- Melting Point: 160°C to 166°C

trans-5-(dimethyl(phenyl)silyl)-2-(hydroxymethyl)cyclopent-2-enecarboxylate

- This compound features a cyclopentene structure with silyl and hydroxymethyl substituents, which may contribute to its biological activity.

The biological activity of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and its role in modulating cellular pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example:

- Phosphatases : Induced synthesis of phosphatases has been observed in studies involving Anacystis nidulans when treated with p-NO2-phenylserinal .

Biological Activity Data

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests potential applications in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol against Gram-positive and Gram-negative bacteria. The compound showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .

Comparison with Similar Compounds

Key Characteristics:

- Physical Properties: Melting Point: 163–165°C Boiling Point: 352.03°C (estimated) pKa: 10.98 (predicted) Solubility: Slightly soluble in water, methanol, and ethanol .

- Synthesis : Prepared via catalytic hydrogenation of nitro precursors or coupling reactions, as in the synthesis of Chloramphenicol derivatives .

- Role : Serves as a reference standard for pharmaceutical impurity profiling .

Comparison with Structurally Similar Compounds

Chloramphenicol (CAS 56-75-7)

Chloramphenicol, the parent antibiotic, differs structurally by the presence of dichloroacetamide and a nitrobenzene moiety.

Key Difference : The absence of the dichloroacetamide group in the impurity renders it pharmacologically inactive compared to Chloramphenicol .

Stereoisomer: (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9)

This stereoisomer shares the same molecular formula but differs in spatial configuration:

| Property | (1R,2R)-Isomer | (1S,2S)-Isomer |

|---|---|---|

| Configuration | R,R | S,S |

| Melting Point | 163–165°C | 162–168°C |

| Role | Chloramphenicol Impurity A | Intermediate in synthesis |

Key Difference : Stereochemistry impacts biological activity and utility. The (1S,2S)-isomer is used in synthesizing derivatives like compound 8 (), whereas the (1R,2R)-isomer is an impurity .

4-Methoxyphenyl Analog: (1R,2R)-2-Amino-1-(4-methoxyphenyl)propane-1,3-diol (CAS 855595-16-3)

Replacing the nitro group with methoxy alters electronic properties:

Key Difference : The methoxy group enhances solubility and reduces acidity, making the analog more suitable for certain synthetic applications .

Schiff Base Derivative: (1R,2R)-2-(Benzylideneamino)-1-(4-nitrophenyl)propane-1,3-diol (CAS 55174-65-7)

This derivative introduces a benzylidene group via Schiff base formation:

| Property | Parent Compound | Schiff Base Derivative |

|---|---|---|

| Functional Groups | Amino, nitro, diol | Imine, nitro, diol |

| Reactivity | Nucleophilic amino group | Conjugated imine for catalysis |

| Application | Impurity profiling | Potential catalyst intermediate |

Key Difference : The imine group enables participation in coordination chemistry, expanding utility beyond pharmaceutical analysis .

Data Tables

Table 1: Physical Properties of Key Compounds

Q & A

Q. What are the optimal synthetic routes for preparing the target compound?

The compound can be synthesized via multi-step pathways. For the (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol moiety, a common approach involves N,N-dimethylation of the parent amino diol using methylating agents like methyl iodide under basic conditions . The cyclopentene carboxylate component may be synthesized via cycloaddition or esterification reactions, as seen in analogous hydrazone syntheses (e.g., condensation of substituted aldehydes with ketones in ethanol/NaOH) . Purification typically employs column chromatography with polar/non-polar solvent gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign stereochemistry and confirm functional groups (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, hydroxyl signals near δ 2.5–5.0 ppm) .

- Elemental analysis (CHNS) : Verify stoichiometry (e.g., ±0.3% deviation from theoretical values) .

- FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

Q. How do steric and electronic effects influence the reactivity of the nitrophenyl group?

The electron-withdrawing nitro group enhances electrophilic substitution resistance but facilitates reduction to an amine under catalytic hydrogenation (e.g., Pd/C, H2). Steric hindrance from the trans-cyclopentene carboxylate may slow nucleophilic attacks at the aromatic ring .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are effective, as demonstrated in analogous hydrazone recrystallization (yield >85% with ethanol/water at 4°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s stability and reactivity?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For example, the nitrophenyl group’s LUMO may localize, indicating susceptibility to reduction. Comparative studies with substituents (e.g., methoxy vs. nitro) can validate computational models .

Q. What experimental strategies resolve contradictions in NMR data for diastereomers?

If overlapping signals occur (e.g., cyclopentene protons), use:

Q. How does the trans-cyclopentene carboxylate moiety influence biological activity?

The trans configuration enhances steric accessibility for enzyme binding compared to cis analogs. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking can map interactions with active sites. For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues .

Q. What methodologies assess environmental persistence and degradation pathways?

Follow ISO 14507 protocols:

- Hydrolysis studies : Expose the compound to pH 4–9 buffers at 25–50°C, monitoring degradation via HPLC.

- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight effects. The nitrophenyl group may accelerate photodegradation via radical intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

Deviations >0.5% suggest impurities or hydration. Re-purify via preparative HPLC and repeat combustion analysis. For persistent issues, confirm synthetic intermediates’ purity (e.g., via GC-MS for volatile byproducts) .

Q. Why might stereochemical assignments from NMR conflict with X-ray crystallography?

Dynamic effects (e.g., ring puckering in the cyclopentene moiety) can distort NMR-derived dihedral angles. Single-crystal X-ray structures provide definitive proof; refine NMR assignments using crystallographic data as a reference .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.